

# Henagliflozin: A Technical Guide to its Potential Anti-Aging and Cellular Senescence Effects

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Henagliflozin, a selective sodium-glucose cotransporter-2 (SGLT2) inhibitor, has demonstrated therapeutic efficacy in the management of type 2 diabetes by promoting urinary glucose excretion.[1] Beyond its glycemic control, emerging evidence from recent clinical investigations suggests that henagliflozin may exert significant anti-aging effects and modulate cellular senescence, positioning it as a compound of interest in the field of longevity and geriatric medicine.[2][3] This technical guide provides an in-depth overview of the current understanding of henagliflozin's effects on aging biomarkers, the underlying signaling pathways, and detailed experimental protocols from key studies.

SGLT2 inhibitors as a class, including canagliflozin, empagliflozin, and dapagliflozin, have been proposed as caloric restriction mimetics with the potential to slow biological aging.[2][4] They are thought to achieve this by modulating nutrient-sensing pathways such as AMP-activated protein kinase (AMPK), mammalian target of rapamycin (mTOR), and sirtuins (SIRT), which are critically involved in cellular homeostasis and lifespan regulation.[5][6] The accumulation of senescent cells, which are in a state of irreversible growth arrest and secrete a proinflammatory senescence-associated secretory phenotype (SASP), is a hallmark of aging and contributes to age-related pathologies.[5][7] Some SGLT2 inhibitors have been shown to facilitate the clearance of these senescent cells, a process known as senolysis.[8][9]



This document synthesizes the available preclinical and clinical data, with a focus on a pivotal multicenter, randomized, double-blind, placebo-controlled study on **henagliflozin**, to provide a comprehensive resource for the scientific community.

## **Quantitative Data Summary**

A significant clinical trial investigated the effects of **henagliflozin** on various aging biomarkers in patients with type 2 diabetes. The study provides quantitative evidence of its potential antiaging properties.[10][11]



| Biomarke<br>r<br>Category     | Paramete<br>r                                                          | Henaglifl<br>ozin<br>Group<br>(Change<br>from<br>Baseline)                  | Placebo<br>Group<br>(Change<br>from<br>Baseline)        | Mean<br>Differenc<br>e [95%<br>CI] | p-value | Citation    |
|-------------------------------|------------------------------------------------------------------------|-----------------------------------------------------------------------------|---------------------------------------------------------|------------------------------------|---------|-------------|
| Cellular<br>Aging             | Leukocyte<br>Telomere<br>Length                                        | Significant<br>Increase<br>(90.48% of<br>patients<br>showed an<br>increase) | Slight Increase (65.57% of patients showed an increase) | 0.06 [0.02,<br>0.11]               | 0.011   | [3][10][11] |
| Hormonal<br>Aging             | Insulin-like<br>Growth<br>Factor-<br>Binding<br>Protein-3<br>(IGFBP-3) | Significant<br>Increase                                                     | No<br>Significant<br>Change                             | -                                  | < 0.05  | [10][11]    |
| Metabolic<br>Aging            | β-<br>hydroxybut<br>yrate                                              | Significant<br>Increase                                                     | No<br>Significant<br>Change                             | -                                  | < 0.05  | [10][11]    |
| Glycemic<br>Control           | Fasting<br>Blood<br>Sugar                                              | Significant<br>Decrease                                                     | Less<br>Pronounce<br>d Decrease                         | -                                  | < 0.05  | [12]        |
| Hemoglobi<br>n A1c<br>(HbA1c) | Significant<br>Decrease                                                | Less<br>Pronounce<br>d Decrease                                             | -                                                       | < 0.05                             | [12]    |             |
| Anthropom<br>etric            | Body<br>Weight                                                         | Significant<br>Decrease                                                     | Less<br>Pronounce<br>d Decrease                         | -                                  | < 0.05  | [12]        |
| Body Mass<br>Index<br>(BMI)   | Significant<br>Decrease                                                | Less<br>Pronounce<br>d Decrease                                             | -                                                       | < 0.05                             | [12]    |             |



| Immune<br>Function                              | Granzyme<br>B in<br>Cytotoxic T<br>Lymphocyt<br>es | Significant<br>Increase     | No<br>Significant<br>Change | -                  | < 0.05 | [4][10] |
|-------------------------------------------------|----------------------------------------------------|-----------------------------|-----------------------------|--------------------|--------|---------|
| Perforin in<br>Cytotoxic T<br>Lymphocyt<br>es   | Tendency<br>to Increase                            | No<br>Significant<br>Change | -                           | Not<br>significant | [4]    |         |
| Perforin and Granzyme B in Total T Lymphocyt es | Tendency<br>to Increase                            | No<br>Significant<br>Change | -                           | Not<br>significant | [4]    | _       |

#### **Experimental Protocols**

The following section details the methodologies employed in the key clinical trial assessing the anti-aging effects of **henagliflozin**.

## Pivotal Clinical Trial: Effect of Henagliflozin on Aging Biomarkers

- Study Design: A multicenter, randomized, double-blind, placebo-controlled clinical trial.[10]
   [11]
- Participants: 150 adult patients with type 2 diabetes, aged between 35 and 70 years.[3][10]
   [13] Participants were randomized in a 1:1 ratio to the treatment or placebo group.[4]
- Intervention:
  - Treatment Group: Oral **henagliflozin** (10 mg/day).[4][10]
  - Control Group: Placebo.[4][10]



- Duration: 26 weeks.[4][10]
- Primary Endpoint: Change in telomere length in peripheral blood leukocytes from baseline.
   [10][11]
- Secondary Endpoints:
  - Changes in other aging-related serum biomarkers, including IGFBP-3.[10][11]
  - Assessment of glucose metabolism.[10]
  - Immune function analysis, including granzyme B and perforin expression in T lymphocytes.[4][10]
  - Serum metabolomic profiling.[11]
- Biomarker Analysis:
  - Telomere Length: Assessed in peripheral blood leukocytes.[11][12]
  - Metabolomics: Analysis of serum samples to identify changes in metabolites, such as β-hydroxybutyrate and thiamine.[10][14]
  - Immune Analysis: Flow cytometry to measure the expression of granzyme B and perforin in cytotoxic T lymphocytes (CTLs) and total T lymphocytes.[4]
- Statistical Analysis: The mean difference in the change of telomere length between the
  henagliflozin and placebo groups was calculated with a 95% confidence interval. A p-value
  of less than 0.05 was considered statistically significant.[11]

#### **Signaling Pathways and Mechanisms of Action**

**Henagliflozin** and other SGLT2 inhibitors are thought to exert their anti-aging and senotherapeutic effects through the modulation of several key signaling pathways.

### Proposed Signaling Pathways for SGLT2 Inhibitors' Anti-Aging Effects









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. What is the mechanism of Henagliflozein Proline? [synapse.patsnap.com]
- 2. Could A Diabetes Drug Slow Aging? Early Evidence Offers Hope [forbes.com]
- 3. diabetes.co.uk [diabetes.co.uk]
- 4. reddit.com [reddit.com]
- 5. SGLT2 inhibitors as a novel senotherapeutic approach PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardioprotective Effects of Sirtuin-1 and Its Downstream Effectors: Potential Role in Mediating the Heart Failure Benefits of SGLT2 (Sodium-Glucose Cotransporter 2) Inhibitors -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Short-term sustained hyperglycaemia fosters an archetypal senescence-associated secretory phenotype in endothelial cells and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SGLT2 inhibition eliminates senescent cells and alleviates pathological aging PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.viamedica.pl [journals.viamedica.pl]
- 10. Related Videos Effect of henagliflozin on aging biomarkers in patients with type 2 diabetes: A multicenter, randomized, double-blind, placebo-controlled study [visualize.jove.com]
- 11. Effect of henagliflozin on aging biomarkers in patients with type 2 diabetes: A multicenter, randomized, double-blind, placebo-controlled study PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diabetes Drug Henagliflozin Shows Signs of Slowing Biological Aging in Clinical Trial [nmn.com]
- 13. Diabetes Drug (Henagliflozin) May Show Promise For Slowing Aging (Forbes) Rapamycin Longevity News [rapamycin.news]
- 14. Reddit The heart of the internet [reddit.com]
- To cite this document: BenchChem. [Henagliflozin: A Technical Guide to its Potential Anti-Aging and Cellular Senescence Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607935#henagliflozin-s-potential-anti-aging-andcellular-senescence-effects]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com